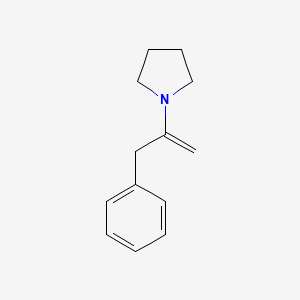
1-(3-Phenylprop-1-en-2-yl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Phenylprop-1-en-2-yl)pyrrolidine is a chemical compound characterized by a pyrrolidine ring attached to a phenylpropene moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Phenylprop-1-en-2-yl)pyrrolidine typically involves the reaction of pyrrolidine with a phenylpropene derivative. One common method includes the use of phenylacetylene and pyrrolidine in the presence of a catalyst under controlled conditions . The reaction is carried out in a solvent such as dichloromethane, and the product is purified through standard techniques like column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification methods to ensure consistency and efficiency.
化学反应分析
Types of Reactions: 1-(3-Phenylprop-1-en-2-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the double bond.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidine nitrogen, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles like halides, amines, or alcohols.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Substituted pyrrolidine derivatives.
科学研究应用
1-(3-Phenylprop-1-en-2-yl)pyrrolidine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-(3-Phenylprop-1-en-2-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors in the nervous system to produce therapeutic effects .
相似化合物的比较
Pyrrolidine: A simple nitrogen-containing heterocycle used widely in medicinal chemistry.
Phenylpropene Derivatives: Compounds like cinnamaldehyde and eugenol, which share structural similarities with 1-(3-Phenylprop-1-en-2-yl)pyrrolidine.
Uniqueness: this compound stands out due to its combined structural features of a pyrrolidine ring and a phenylpropene moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
CAS 编号 |
61282-85-7 |
|---|---|
分子式 |
C13H17N |
分子量 |
187.28 g/mol |
IUPAC 名称 |
1-(3-phenylprop-1-en-2-yl)pyrrolidine |
InChI |
InChI=1S/C13H17N/c1-12(14-9-5-6-10-14)11-13-7-3-2-4-8-13/h2-4,7-8H,1,5-6,9-11H2 |
InChI 键 |
XDDQVYCPAOKEIA-UHFFFAOYSA-N |
规范 SMILES |
C=C(CC1=CC=CC=C1)N2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2,5-Trimethyl-4-[2-(phenylsulfanyl)ethenyl]piperidin-4-ol](/img/structure/B14591651.png)
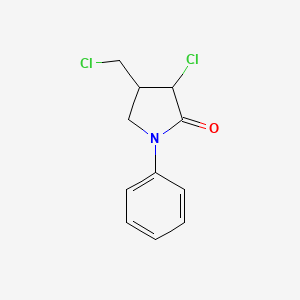
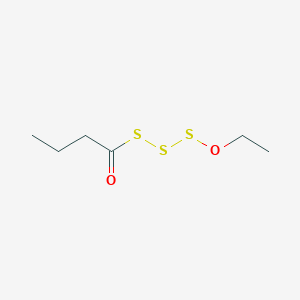
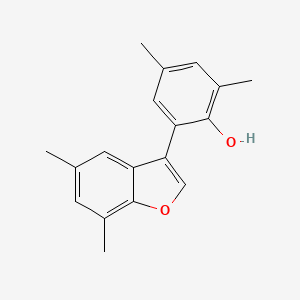
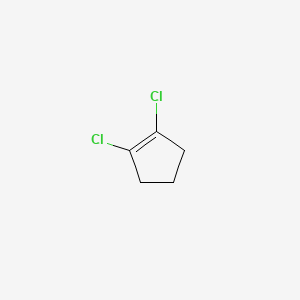
![2,2-Dimethyl-1-[(3-nitrophenyl)sulfanyl]aziridine](/img/structure/B14591689.png)
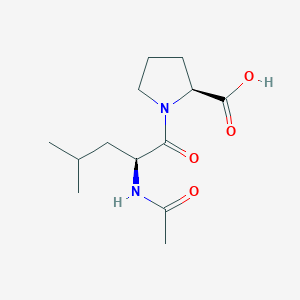
![(4-Methoxyphenyl)[2-(methylsulfanyl)-1H-pyrrol-3-yl]methanone](/img/structure/B14591698.png)
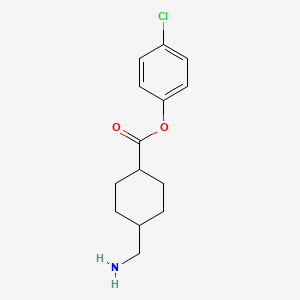
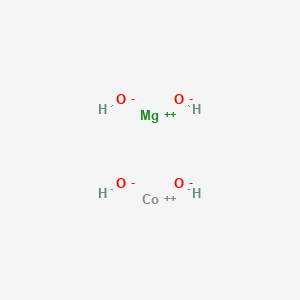
![4-ethoxy-5,6-dihydro-1H-benzo[h]quinazoline-2-thione](/img/structure/B14591725.png)
![N-[2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)phenyl]acetamide](/img/structure/B14591727.png)
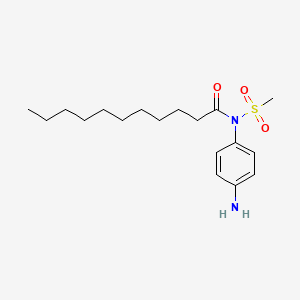
![Triethoxy[(2-methylphenoxy)methyl]silane](/img/structure/B14591742.png)
